Tedizolid phosphate disodium salt

Description

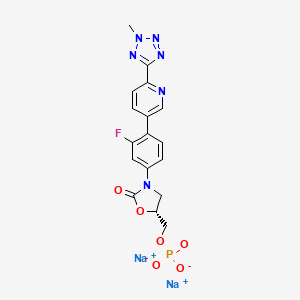

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2/t12-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIJRGWLKLRQAH-CURYUGHLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN6Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234976 | |

| Record name | Tedizolid phosphate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856867-39-5 | |

| Record name | Tedizolid phosphate disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedizolid phosphate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOREZOLID PHOSPHATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVV6ZD7JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action and Cellular Targets

Elucidation of Ribosomal Binding and Protein Synthesis Inhibition

The primary mechanism of action for tedizolid (B1663884) involves the disruption of the initial stages of bacterial protein synthesis. oup.com It targets the bacterial ribosome, effectively halting the production of essential proteins and thereby inhibiting bacterial growth. patsnap.com

Tedizolid exerts its bacteriostatic activity by binding specifically to the 50S large ribosomal subunit of bacteria. merckconnect.comnih.govnih.govresearchgate.net This interaction occurs at the peptidyl transferase center (PTC), a critical region of the ribosome responsible for peptide bond formation. patsnap.comnih.gov Cryo-electron microscopy studies have revealed that tedizolid binds directly in the A-site of the PTC, the docking location for aminoacyl-tRNA. nih.gov By occupying this site, tedizolid sterically hinders the correct positioning of incoming tRNA substrates, thereby preventing their incorporation into the growing polypeptide chain. nih.gov This specific binding to the 50S subunit is a hallmark of the oxazolidinone class of antibiotics. researchgate.net

The binding of tedizolid to the 50S subunit is mediated by its interaction with the 23S ribosomal RNA (rRNA), a key component of the peptidyl transferase center. oup.comnih.govnih.gov Structural analyses have elucidated specific molecular interactions that contribute to tedizolid's potent activity. The hydroxymethyl group on tedizolid's C5-domain forms hydrogen bonds with the phosphate (B84403) oxygen and the 2'-OH of the nucleotide A2503 (E. coli numbering). nih.gov Furthermore, the unique D-ring of tedizolid, which distinguishes it from other oxazolidinones like linezolid (B1675486), facilitates additional interactions. oup.com The tetrazole moiety of the D-ring engages in a close lone-pair interaction with the nucleotide U2584 and also makes contact with U2506. nih.gov These multiple points of contact with the 23S rRNA are thought to be responsible for the enhanced potency of tedizolid. oup.comnih.gov

Table 1: Key Molecular Interactions of Tedizolid with the 50S Ribosomal Subunit

| Tedizolid Moiety | Ribosomal Component (23S rRNA) | Type of Interaction | Reference |

|---|---|---|---|

| Hydroxymethyl group | A2503 | Hydrogen bonds | nih.gov |

| Tetrazole ring | U2584 | Lone-pair interaction | nih.gov |

| D-ring system | U2506 | Increased contacts | nih.gov |

By binding to the 23S rRNA within the 50S subunit, tedizolid effectively prevents the formation of a functional 70S initiation complex. nih.govoup.comnih.govnih.gov This complex, which consists of the 50S and 30S ribosomal subunits along with N-formylmethionine-tRNA, is essential for the commencement of protein synthesis (translation). nih.govresearchgate.net The presence of tedizolid at the A-site of the peptidyl transferase center obstructs the proper assembly of these components, thereby arresting protein synthesis at its very beginning. oup.comnih.gov This novel mode of action, which targets an early step in translation, contributes to the lack of cross-resistance between oxazolidinones and other classes of protein synthesis inhibitors. nih.gov

Comparative Analysis of Ribosomal Binding Affinity

Tedizolid demonstrates significantly greater in vitro potency compared to the first-generation oxazolidinone, linezolid. nih.gov Studies have shown tedizolid to be four to sixteen times more potent against various Gram-positive pathogens, including staphylococci and enterococci. wikipedia.orgnih.gov This enhanced activity is attributed to its distinct chemical structure. Tedizolid possesses a modified side chain at the C-5 position and an optimized D-ring system that allows for additional, stronger interactions with the ribosomal binding site. dovepress.comoup.comnih.gov These extra contacts, particularly the hydrogen bonds formed by the D-ring, result in a higher binding affinity for the ribosome, leading to more potent inhibition of protein synthesis. oup.comnih.gov This increased potency is reflected in its lower minimum inhibitory concentrations (MIC) required to inhibit bacterial growth.

Table 2: Comparative In Vitro Activity of Tedizolid and Linezolid Against Gram-Positive Pathogens

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

|---|---|---|---|---|

| Staphylococcus aureus (all) | Tedizolid | 0.25 | 0.5 | 0.12–1 |

| Linezolid | 2 | 2 | 0.5–4 | |

| MRSA | Tedizolid | 0.25 | 0.5 | 0.12–1 |

| Linezolid | 2 | 2 | 1–4 | |

| Streptococcus pyogenes | Tedizolid | 0.25 | 0.25 | 0.06–0.5 |

| Linezolid | 1 | 2 | 0.25–2 | |

| Streptococcus agalactiae | Tedizolid | 0.25 | 0.5 | 0.12–0.5 |

| Linezolid | 1 | 2 | 0.5–2 | |

| Enterococcus faecalis | Tedizolid | 0.25 | 0.5 | 0.12–1 |

| Linezolid | 2 | 2 | 1–4 |

Data sourced from Lockhart et al., 2015. dovepress.com

Mitochondrial Ribosome Interaction Studies

A known characteristic of oxazolidinone antibiotics is their potential for off-target effects due to the similarity between bacterial and human mitochondrial ribosomes. oup.comdrugbank.com Like other drugs in its class, tedizolid can bind to and inhibit mitochondrial ribosomes, which may lead to mitochondrial toxicity. oup.comnih.gov In vitro studies have indicated that tedizolid is a more potent inhibitor of mitochondrial protein synthesis than linezolid. nih.gov This is presumably due to the same structural features that enhance its binding to bacterial ribosomes. nih.gov

However, the clinical implications of this in vitro finding are complex. Research suggests that the inhibition of mitochondrial protein expression and metabolism by both tedizolid and linezolid can be reversible upon drug withdrawal. nih.gov Furthermore, recent studies using mitoribosome profiling have shown that the inhibition is context-specific, with both linezolid and chloramphenicol (B1208) causing mitochondrial ribosome stalling primarily when specific amino acids (alanine, serine, or threonine) are in the penultimate position of the nascent peptide chain. oup.combiorxiv.org While high-resolution structures show extensive similarity in the binding mode of oxazolidinones to both bacterial and human mitoribosomes, subtle differences have been identified that could potentially be exploited for the design of future antibiotics with lower mitochondrial toxicity. oup.com

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Prodrug Bioactivation Pathways and Kinetics

Tedizolid (B1663884) phosphate (B84403) is administered as a prodrug, which is designed to be converted into its biologically active form, tedizolid, within the body. nih.govnih.gov This bioactivation is a critical step in its mechanism of action.

Enzymatic Conversion to Active Moiety in Preclinical Models

In various preclinical models, including rats and dogs, tedizolid phosphate undergoes rapid and extensive conversion to its active moiety, tedizolid. nih.gov Following both intravenous and oral administration, tedizolid is the only significant metabolite detected in plasma. nih.gov This conversion is so efficient that the prodrug, tedizolid phosphate, is often below the lower limit of quantification in plasma samples. nih.gov For instance, in one study, only a single subject receiving a high dose of tedizolid phosphate had quantifiable levels of the prodrug in plasma for a short duration. nih.gov

The conversion process is mediated by nonspecific phosphatases present in the body. nih.govnih.govresearchgate.net These enzymes effectively cleave the phosphate group from the prodrug, releasing the active tedizolid molecule. nih.govresearchgate.net This enzymatic action begins immediately upon administration, particularly with intravenous delivery. nih.gov The rapid and efficient nature of this conversion ensures that the active drug is readily available to exert its antibacterial effects. nih.govnih.gov

Phosphatase-Mediated Hydrolysis Studies

The hydrolysis of tedizolid phosphate is facilitated by endogenous phosphatases. nih.govresearchgate.netresearchgate.net In vitro studies have confirmed that this conversion is not dependent on cytochrome P450 (CYP) enzymes, as little to no biotransformation of tedizolid phosphate or tedizolid was observed in human liver microsomes. fda.gov This indicates that the bioactivation process is not reliant on hepatic oxidative metabolism. fda.gov

Oral administration of tedizolid phosphate relies on apical alkaline phosphatases in the intestine to convert the prodrug to tedizolid, which is then absorbed. dovepress.com This efficient enzymatic hydrolysis contributes to the high oral bioavailability of tedizolid. researchgate.netdovepress.com The conversion is a key feature that distinguishes tedizolid phosphate's metabolic pathway. nih.gov

Disposition and Distribution in Preclinical Models

The disposition and distribution of a drug are crucial determinants of its efficacy. Preclinical studies have provided valuable insights into how tedizolid is handled by the body.

Systemic Exposure Dynamics of Active Moiety

Following administration of tedizolid phosphate, the active moiety, tedizolid, is readily observed in the plasma of preclinical models. nih.gov In rats and dogs, similar pharmacokinetic profiles were observed after both intravenous and oral administration. nih.gov Tedizolid exhibits linear pharmacokinetics, with exposure increasing proportionally with the dose. fda.gov

Key pharmacokinetic parameters from a single oral dose study in humans, which are supported by preclinical findings, are presented in the table below. nih.gov

| Parameter | Value |

| Tmax (hours) | 1.28 |

| Cmax (µg/ml) | 1.99 |

| Terminal Half-life (hours) | 10.6 |

| Data from a single oral dose radiolabeled (¹⁴C)-tedizolid phosphate kinetic study in human subjects. nih.gov |

Steady-state concentrations of tedizolid are typically achieved within approximately three days of once-daily dosing. amazonaws.com

Tissue Penetration and Distribution Studies (e.g., interstitial fluid)

Tedizolid demonstrates excellent penetration into various tissues, a critical factor for treating infections localized in specific body compartments. nih.govasm.org Studies using microdialysis in healthy volunteers have shown that unbound concentrations of tedizolid in the interstitial fluid (ISF) of subcutaneous adipose and skeletal muscle tissues are similar to the unbound concentrations in plasma. asm.orgnih.gov

The ratios of the area under the concentration-time curve (AUC) for unbound drug in tissue to that in plasma (fAUCtissue/fAUCplasma) were found to be approximately 1.1 for adipose tissue and 1.2 for muscle tissue. nih.gov This indicates that free plasma levels of tedizolid are a good indicator of the unbound levels in the ISF of these tissues. nih.gov The mean steady-state volume of distribution in healthy adults ranges from 67 to 80 liters, which is about twice the total body water, further supporting its wide distribution. fda.govamazonaws.com

Elimination Pathways and Metabolite Characterization

Understanding how a drug is eliminated from the body and the nature of its metabolites is essential for a complete pharmacokinetic profile.

In preclinical models, including rats and dogs, as well as in humans, the primary route of elimination for tedizolid is through fecal excretion. nih.gov Approximately 82% of the administered radioactive dose is recovered in the feces, with about 18% found in the urine. oup.comfda.gov The majority of this elimination occurs within 96 hours. amazonaws.comfda.gov

The main metabolite identified in excreta is an inactive sulfate (B86663) conjugate of tedizolid. nih.govoup.com Tedizolid itself is the only significant circulating metabolite in plasma, accounting for the vast majority of the drug-related material. nih.govfda.gov Less than 3% of the administered dose is excreted as unchanged tedizolid. amazonaws.comfda.gov Notably, glucuronidation products were not detected as metabolites. nih.govresearchgate.net In vitro studies have shown that tedizolid is not a significant substrate for hepatic CYP450 enzymes, indicating a low potential for drug-drug interactions related to this pathway. fda.govoup.com

Excretion Profiles of Parent Drug and Metabolites

Preclinical and human studies have established a clear excretion profile for tedizolid phosphate and its active moiety, tedizolid. Following oral administration of radiolabeled tedizolid phosphate, the majority of the dose is eliminated via the feces. nih.govfda.gov Across species, including rats, dogs, and humans, fecal excretion is the predominant route, accounting for 80-90% of the administered dose. nih.gov The remainder of the dose is recovered in the urine. nih.govfda.gov

The elimination process is relatively rapid, with over 85% of the dose being excreted within 96 hours of administration. fda.gov While the prodrug, tedizolid phosphate, is converted to tedizolid, it is tedizolid that is the only significant metabolite found circulating in plasma. nih.gov In fact, tedizolid accounts for approximately 95% of the total radiocarbon area under the curve (AUC) in plasma. fda.gov Ultimately, less than 3% of the administered dose is excreted as unchanged tedizolid. fda.gov The primary form of the drug eliminated from the body is a non-circulating and microbiologically inactive sulfate conjugate. nih.govfda.govnih.govnih.gov

| Excretion Parameter | Finding | Source |

| Primary Route of Excretion | Feces | nih.govfda.gov |

| Fecal Recovery | 80-90% (across species) | nih.gov |

| Urinary Recovery | ~18% (in humans) | fda.gov |

| Time to >85% Elimination | 96 hours | fda.gov |

| Major Circulating Moiety | Tedizolid | nih.gov |

| Excretion as Unchanged Tedizolid | <3% of dose | fda.gov |

Identification of Inactive Conjugates

Metabolism of tedizolid primarily involves sulfation, leading to the formation of an inactive conjugate. nih.govnih.gov This tedizolid sulfate conjugate is the major metabolite excreted from the body and is found in both feces and urine. nih.govfda.gov Studies in rats, dogs, and humans have consistently confirmed that this sulfated metabolite is the main product of elimination. nih.gov

Crucially, this major metabolite is microbiologically inactive. fda.govnih.gov Further analysis of tedizolid metabolites confirmed they possess less potent antibacterial activity than the parent compound, tedizolid. nih.gov Investigations into other metabolic pathways revealed that glucuronidation products were not detected. nih.gov While a total of eight metabolites of tedizolid phosphate were identified across plasma, urine, and feces, the only significant circulating component is active tedizolid, with the primary excreted form being the inactive sulfate conjugate. fda.gov

| Metabolite | Activity | Detection Location | Source |

| Tedizolid Sulfate | Inactive | Feces, Urine (major excreted metabolite) | nih.govfda.govnih.gov |

| Tedizolid | Active | Plasma (only significant circulating moiety) | nih.govfda.gov |

| Glucuronide Conjugates | Not Detected | N/A | nih.gov |

Pharmacodynamic Target Attainment in Infection Models

Relationship between Exposure and Bacterial Stasis in Preclinical Models

In preclinical infection models, the pharmacodynamic (PD) parameter most closely linked with the efficacy of tedizolid is the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). nih.govnih.govnih.gov This parameter has been shown to be predictive of the antibacterial effect.

In neutropenic mouse thigh infection models, specific fAUC/MIC ratios have been correlated with bacteriostatic and bactericidal activity. nih.gov An fAUC/MIC ratio of 49.3 was required to achieve bacterial stasis (no net change in bacterial growth) at 24 hours. nih.gov To achieve a 1-log reduction in bacterial colony-forming units (CFU), a higher fAUC/MIC ratio of 105.9 was necessary. nih.gov In separate murine models of skin infection, an fAUC/MIC ratio of ≥3 was identified as the target that best described the therapeutic response against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). nih.gov Time-kill kinetic studies further support these findings, showing that tedizolid exerts a bacteriostatic effect against S. aureus within 24 hours. fda.gov

| Preclinical Model | PD Target (fAUC/MIC) | Endpoint | Source |

| Neutropenic Mouse Thigh Infection | 49.3 | Bacterial Stasis at 24h | nih.gov |

| Neutropenic Mouse Thigh Infection | 105.9 | 1-log Bacterial Kill at 24h | nih.gov |

| Murine Skin Infection (MSSA/MRSA) | ≥3 | Therapeutic Response | nih.gov |

Impact of Granulocyte Presence on Antimicrobial Activity in Infection Models

The presence of immune cells, specifically granulocytes, has a profound impact on the antimicrobial activity of tedizolid in preclinical infection models. asm.orgnih.gov Studies directly comparing the efficacy of tedizolid in neutropenic (granulocyte-deficient) and immunocompetent mice demonstrated a significantly enhanced bacterial killing effect in the presence of granulocytes. asm.orgnih.gov

In neutropenic mice, achieving bacterial stasis required human-equivalent doses of just under 2,300 mg/day. asm.orgnih.gov In stark contrast, stasis was achieved in immunocompetent mice with normal granulocyte function at much lower human-equivalent doses of slightly more than 100 mg/day. asm.orgnih.gov This suggests that a significant portion of tedizolid's in vivo activity is mediated through the host's immune response. asm.orgnih.gov In fact, the majority of bacterial killing observed in normal animals was attributed to the effect of tedizolid acting in concert with granulocytes. asm.org This synergy is supported by in vitro findings that tedizolid effectively penetrates human macrophages, achieving an intracellular-to-extracellular concentration ratio of 10 to 14. fda.gov This intracellular accumulation likely facilitates the killing of bacteria that have been phagocytized by immune cells. fda.gov

Monoamine Oxidase Inhibition Potential: In Vitro and Preclinical Assessments

Given that other members of the oxazolidinone class interact with monoamine oxidase (MAO), the potential for tedizolid to do so has been evaluated in preclinical studies. In vitro assessments have confirmed that tedizolid is a weak and reversible inhibitor of both human MAO-A and MAO-B. nih.govcapes.gov.brnih.gov The prodrug, tedizolid phosphate, exhibits only minimal inhibitory activity against these enzymes. nih.gov

The 50% inhibitory concentration (IC₅₀) of tedizolid for MAO-A is 8.7 µM and for MAO-B is 5.7 µM. nih.govcapes.gov.brnih.gov For comparison, the IC₅₀ values for linezolid (B1675486) are 46.0 µM for MAO-A and 2.1 µM for MAO-B. nih.govcapes.gov.brnih.gov These data indicate that while tedizolid is a more potent inhibitor of MAO-A than linezolid in vitro, it is a less potent inhibitor of MAO-B. nih.govcapes.gov.brnih.gov However, both compounds are orders of magnitude less potent than dedicated MAO-inhibiting drugs. nih.gov In a preclinical mouse model designed to detect serotonergic effects (the head twitch model), tedizolid phosphate was found to be negative, suggesting a low potential for causing serotonin-related adverse events at therapeutic doses. nih.govcapes.gov.brnih.gov

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Inhibition Type | Source |

| Tedizolid | 8.7 | 5.7 | Reversible | nih.govcapes.gov.brnih.gov |

| Linezolid | 46.0 | 2.1 | Reversible | nih.govcapes.gov.brnih.gov |

| Tedizolid Phosphate | Minimal Inhibition | Minimal Inhibition | N/A | nih.gov |

Antimicrobial Spectrum and in Vitro Activity Research

Comprehensive Susceptibility Profiling Against Gram-Positive Pathogens

Tedizolid (B1663884) phosphate's active form, tedizolid, demonstrates considerable in vitro activity against a wide array of Gram-positive pathogens. researchgate.net This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. researchgate.net

Staphylococcal Species (e.g., Staphylococcus aureus, Coagulase-Negative Staphylococci)

Tedizolid exhibits potent activity against Staphylococcus aureus, including both methicillin-susceptible (S. aureus or MSSA) and methicillin-resistant (S. aureus or MRSA) strains. oup.comnih.govnih.gov Global surveillance programs have shown that tedizolid maintains high rates of susceptibility against these organisms. oup.comnih.gov For instance, the Surveillance of Tedizolid Activity and Resistance (STAR) program, analyzing isolates from 2015 to 2019, found that ≥99.9% of S. aureus isolates were susceptible to tedizolid, with MIC₅₀ and MIC₉₀ values of 0.12/0.25 mg/L. oup.com Similarly, a meta-analysis of 10,119 MRSA isolates reported MIC₅₀ and MIC₉₀ values of 0.25 and 0.5 μg/mL, respectively, with a pooled susceptibility prevalence of 99.6%. nih.gov

Against coagulase-negative staphylococci (CoNS), tedizolid has also demonstrated strong in vitro activity. oup.com Studies have shown that tedizolid can be more potent than linezolid (B1675486) against CoNS, including linezolid-resistant strains. nih.govoup.comoup.com In one study, tedizolid was over 16-fold more potent than linezolid against CoNS based on MIC₉₀ values. nih.govoup.comoup.com Another study focusing on Staphylococcus epidermidis from prosthetic joint infections found tedizolid MIC values to be two- to four-fold lower than those of linezolid. nih.gov

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Source |

|---|---|---|---|---|---|

| S. aureus (overall) | Not Specified | 0.12 | 0.25 | ≥99.9 | oup.com |

| MSSA | Not Specified | 0.12 | 0.25 | 100.0 | oup.com |

| MRSA | Not Specified | 0.12 | 0.25 | >99.9 | oup.com |

| CA-MRSA | Not Specified | 0.12 | 0.12 | 100.0 | nih.gov |

| Coagulase-Negative Staphylococci | 164 | Not Reported | Not Reported | 79.2 (at ≤4 mg/L) | nih.govoup.com |

| S. epidermidis | 183 | 0.19 | 0.38 | Not Reported | nih.gov |

Streptococcal Species (e.g., Streptococcus pneumoniae, Beta-Hemolytic Streptococci, Viridans Group Streptococci)

Tedizolid has demonstrated potent in vitro activity against various streptococcal species. This includes Streptococcus pneumoniae, beta-hemolytic streptococci such as Streptococcus pyogenes and Streptococcus agalactiae, and viridans group streptococci. researchgate.netnih.govjmilabs.com

For Streptococcus pneumoniae, including penicillin-resistant strains (PRSP), tedizolid has shown greater in vitro potency than linezolid. nih.gov One study reported a tedizolid MIC₉₀ of 0.25 μg/ml against 28 PRSP isolates, compared to 1 μg/ml for linezolid. nih.gov

Against beta-hemolytic streptococci, tedizolid has been shown to be highly active. In a study of isolates from pediatric patients with skin and skin structure infections, all beta-hemolytic streptococci were inhibited by tedizolid at ≤0.5 mg/L. jmilabs.com The STAR program also reported high susceptibility of S. pyogenes and S. agalactiae to tedizolid. oup.comnih.gov

Tedizolid also exhibits potent activity against viridans group streptococci. jmilabs.comnih.gov Studies have shown that all tested isolates of viridans group streptococci were inhibited by ≤0.5 mg/L of tedizolid, with MIC₅₀/₉₀ values of 0.12/0.25 mg/L. jmilabs.com

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Source |

|---|---|---|---|---|---|

| S. pneumoniae (Penicillin-Resistant) | 28 | Not Reported | 0.25 | Not Reported | nih.gov |

| Beta-Hemolytic Streptococci | 460 | 0.12 | 0.25 | 100 (at ≤0.5 mg/L) | jmilabs.com |

| S. pyogenes | Not Specified | 0.12-0.25 | 0.25 | ≥99.9 | oup.com |

| S. agalactiae | Not Specified | 0.12-0.25 | 0.25 | ≥99.9 | oup.com |

| Viridans Group Streptococci | Not Specified | 0.12 | 0.25 | 100 (at ≤0.5 mg/L) | jmilabs.com |

Enterococcal Species (e.g., Enterococcus faecalis, Enterococcus faecium)

Tedizolid demonstrates robust in vitro activity against enterococcal species, including Enterococcus faecalis and Enterococcus faecium. nih.govasm.orgasm.orgnih.gov This activity extends to vancomycin-resistant enterococci (VRE). nih.govasm.orgasm.orgnih.gov

In a study evaluating invasive enterococcal infections, tedizolid inhibited 98.9% to 100.0% of isolates, including those with high-level aminoglycoside resistance and vancomycin (B549263) resistance. nih.govasm.orgasm.orgnih.gov For E. faecalis, tedizolid showed consistent activity with MIC₅₀/₉₀ values of 0.25/0.25 mg/liter against various resistant subsets. nih.govasm.orgasm.org Against E. faecium, tedizolid inhibited 99.5% of isolates at the E. faecalis susceptible breakpoint (≤0.5 mg/liter). asm.org

Another study found that tedizolid inhibited 95.24% of all enterococcal isolates at an MIC of ≤ 0.5μg/ml, with all E. faecium strains being inhibited at this concentration. oup.com

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Source |

|---|---|---|---|---|---|

| E. faecalis (overall) | 289 | Not Reported | Not Reported | 94.1 | oup.com |

| E. faecalis (VRE) | Not Specified | 0.25 | 0.5 | Not Reported | nih.govasm.orgasm.org |

| E. faecium (overall) | 68 | Not Reported | Not Reported | 100 | oup.com |

| E. faecium (VRE) | Not Specified | 0.25 | 0.5 | 99.5 (at ≤0.5 mg/L) | asm.org |

Comparative In Vitro Potency Against Other Oxazolidinones

Numerous studies have established that tedizolid possesses greater in vitro potency compared to linezolid, the first-generation oxazolidinone. oup.comnih.govnih.govrevistabiomedica.org Generally, tedizolid is reported to be four- to eight-fold more potent than linezolid against staphylococci, enterococci, and streptococci. oup.com

Specifically against S. aureus, tedizolid's MIC values are consistently lower than those of linezolid. nih.govrevistabiomedica.org For community-acquired MRSA, tedizolid's MICs were four- to eightfold lower than linezolid's. nih.gov In a study of MRSA isolates from skin and soft tissue infections in Colombia, tedizolid MICs ranged from 0.125 to 0.5 μg/mL, while linezolid's ranged from 1 to 2 μg/mL. revistabiomedica.org

This enhanced potency is also observed against coagulase-negative staphylococci, where tedizolid has been shown to be up to 16-fold more potent than linezolid. nih.govoup.comoup.comjmilabs.com Against streptococci, tedizolid has demonstrated up to eight-fold greater activity than linezolid. oup.com For enterococci, tedizolid is generally four-fold more potent than linezolid. oup.com

Furthermore, research indicates that tedizolid can retain activity against some linezolid-resistant strains, particularly those harboring the cfr gene, due to a modified side chain in its structure. nih.govresearchgate.net

Time-Kill Kinetics and Bacteriostatic Activity Studies

Time-kill kinetic studies have characterized tedizolid as a bacteriostatic agent, similar to other oxazolidinones. nih.govtandfonline.com This means it primarily inhibits the growth of bacteria rather than killing them outright. tandfonline.com Tedizolid achieves this by binding to the 23S ribosomal RNA of the 50S subunit, thereby inhibiting bacterial protein synthesis. researchgate.nettandfonline.com

Despite its bacteriostatic nature, time-kill assays have demonstrated that tedizolid can be superior to other agents, such as vancomycin and teicoplanin, against certain resistant strains like glycopeptide-intermediate S. aureus (GISA). nih.gov

In Vitro Drug Combination Studies with Other Antimicrobials

In vitro studies have explored the combination of tedizolid with other antimicrobial agents. One study investigated the combination of tedizolid with rifampin against methicillin-resistant Staphylococcus epidermidis in an experimental foreign body-associated osteomyelitis model. The combination of tedizolid and rifampin was found to be as effective as the combination of vancomycin and rifampin. asm.org

Another study evaluated combinations of tedizolid (referred to as TED in the study) with fusidic acid (FD) or rifampicin (B610482) (RIF) against S. aureus with reduced susceptibility to glycopeptides. While no significant synergy was observed in checkerboard assays when vancomycin or teicoplanin were combined with rifampicin or fusidic acid, the study highlighted the effectiveness of a teicoplanin/rifampicin combination. nih.gov It's important to note that specific synergy data for tedizolid combinations was not detailed in the abstract. nih.gov

Mechanisms of Antimicrobial Resistance and Overcoming Resistance

Characterization of Ribosomal Mutations Conferring Resistance

Mutations in the bacterial ribosome are a primary mechanism of resistance to oxazolidinones, including tedizolid (B1663884). These alterations typically occur in the 23S rRNA genes or in the genes encoding ribosomal proteins L3 and L4, which are near the drug's binding site. nih.gov

The most common mutations conferring resistance to oxazolidinones are found in the domain V of the 23S rRNA. The G2576T mutation is a frequently cited alteration associated with linezolid (B1675486) resistance. nih.gov While tedizolid generally retains potent activity against strains with this mutation, its efficacy can be affected. nih.gov

Another notable mutation is T2504A, which has been identified in Enterococcus faecium. nih.gov A study on linezolid-resistant clinical isolates in Japan found an E. faecium isolate with a T2504A mutation that exhibited high-level resistance to both linezolid and tedizolid. nih.gov The presence of multiple mutated copies of the 23S rRNA gene within a single bacterium can lead to higher levels of resistance. nih.gov

Alterations in ribosomal proteins L3 (encoded by the rplC gene) and L4 (encoded by the rplD gene) can also contribute to reduced susceptibility to oxazolidinones. nih.govnih.gov These proteins have extensions that reach toward the peptidyl transferase center, the binding site of tedizolid. researchgate.netmdpi.com

Mutations in L3 have been increasingly associated with oxazolidinone resistance in clinical and laboratory-derived strains of staphylococci. Specific L3 mutations, such as the deletion of Serine at position 145 (ΔSer145) and an Alanine to Arginine substitution at position 157 (Ala157Arg), have been identified in clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, respectively. Strains with these mutations, while resistant to linezolid, may still be susceptible to tedizolid, though at a reduced level compared to wild-type strains.

In vitro studies have also identified novel mutations in the rplC gene, such as p.G152D and p.G155R, after exposure to tedizolid. nih.gov Mutations in L4 have also been implicated in linezolid non-susceptibility, although they are considered rare.

Role of cfr Methyltransferase Gene in Resistance Phenotypes

The cfr (chloramphenicol-florfenicol resistance) gene represents a significant, horizontally transferable mechanism of resistance to multiple classes of antibiotics that target the 50S ribosomal subunit, including oxazolidinones. nih.govnih.govtmc.edu The cfr gene encodes an rRNA methyltransferase that modifies an adenosine (B11128) nucleotide at position A2503 of the 23S rRNA. nih.govescholarship.org This methylation interferes with the binding of drugs to the ribosome. nih.gov

A key advantage of tedizolid is its enhanced activity against strains carrying the cfr gene. nih.govcmac-journal.ru The structural difference in tedizolid's A-ring side chain allows it to overcome the resistance conferred by Cfr-mediated methylation. nih.govnih.gov This gives tedizolid a significant potency advantage over linezolid against cfr-positive strains. nih.gov However, the presence of the cfr gene in combination with other resistance mechanisms, such as ribosomal mutations, can lead to elevated tedizolid minimum inhibitory concentrations (MICs). nih.gov

The cfr gene has been found on plasmids in staphylococci of animal origin and integrated into the chromosome of human clinical isolates, highlighting its potential for dissemination. tmc.edu Its presence can confer resistance to a broad range of antimicrobial agents, often referred to as the PhLOPSa phenotype (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A). nih.govresearchgate.net

Spontaneous Frequency of Resistance Development Studies

The spontaneous frequency of resistance to tedizolid is considered to be low. cmac-journal.runih.gov Studies have shown that the rate of spontaneous single-step mutations leading to resistance is very infrequent. cmac-journal.ru In comparison to linezolid, tedizolid has been shown to select for resistant mutants less frequently. nih.gov

The following table summarizes the frequency of spontaneous resistance development for tedizolid compared to other agents in Staphylococcus aureus.

| Antibiotic | Organism | Frequency of Resistance |

| Tedizolid | Staphylococcus aureus | Low / Very Infrequent cmac-journal.runih.gov |

| Linezolid | Staphylococcus aureus | Higher than tedizolid nih.govcmac-journal.ru |

This table provides a qualitative comparison based on available literature.

Cross-Resistance Patterns with Related Antimicrobial Agents

Cross-resistance between tedizolid and other oxazolidinones, particularly linezolid, is a key consideration. Tedizolid generally demonstrates greater potency than linezolid against both wild-type and linezolid-resistant strains of Gram-positive pathogens. nih.gov This includes strains with chromosomal mutations in 23S rRNA or ribosomal proteins L3 and L4, as well as those carrying the cfr gene. nih.gov

However, high-level resistance to linezolid, particularly when conferred by multiple 23S rRNA mutations, can lead to elevated MICs for tedizolid. nih.gov For instance, the T2504A mutation in E. faecium resulted in high MICs for both linezolid and tedizolid. nih.gov

In some cases, resistance to tedizolid can emerge through novel mechanisms that also confer cross-resistance to other antibiotic classes. A study identified a single nucleotide substitution in the rpoB gene, which encodes the β-subunit of RNA polymerase, that was selected for by tedizolid. nih.gov This mutation resulted in cross-resistance to other PhLOPSa antimicrobials. nih.gov

The table below provides a summary of tedizolid's activity against strains with resistance to related agents.

| Resistance Mechanism | Related Agent(s) | Tedizolid Activity |

| 23S rRNA mutations (e.g., G2576T) | Linezolid | Generally potent, but can be reduced nih.govnih.gov |

| L3/L4 ribosomal protein alterations | Linezolid | Generally potent, but can be reduced nih.gov |

| cfr gene | Linezolid, Phenicols, Lincosamides, etc. | Potent activity maintained nih.govcmac-journal.ru |

| rpoB mutation | PhLOPSa antimicrobials | Reduced susceptibility nih.gov |

Structural Activity Relationships and Rational Drug Design

Impact of Oxazolidinone Ring Modifications on Potency

The oxazolidinone core, designated as the A-ring, is the foundational scaffold of this antibiotic class. Early SAR studies established critical structural features of this ring system necessary for antibacterial efficacy. acs.org It was demonstrated that the (S)-chirality at the C-5 position of the oxazolidinone ring is essential for optimal biological activity. acs.orgnih.gov This specific stereochemistry correctly orients the substituents for effective binding within the peptidyl transferase center (PTC) of the bacterial ribosome. nih.gov

Tedizolid (B1663884) retains this crucial (S)-configuration in its A-ring, which is fundamental to its mechanism of action. nih.gov The oxazolidinone ring itself is positioned to form an offset π-π stacking interaction with the nucleotide Ψ2504 within the PTC. biorxiv.org While the core A-ring is largely conserved among clinically relevant oxazolidinones, its precise positioning and the stability of its interaction are heavily influenced by the substituents at its C-5 position and the nature of the N-aryl group (B-ring), which in turn are modified by further ring systems (C- and D-rings). nih.gov

Role of C-5 Position Substituents in Ribosomal Interaction

The substituent at the C-5 position of the oxazolidinone A-ring plays a pivotal role in the interaction with the ribosome and is a key differentiator between first and second-generation drugs in this class. nih.govnih.gov Linezolid (B1675486) features a C-5 acetamidomethyl group, which was initially considered optimal. acs.org However, tedizolid possesses a smaller hydroxymethyl sidechain at this position. nih.govnih.gov

Table 1: Comparison of C-5 Substituents and Ribosomal Interactions

| Compound | C-5 Substituent | Key Interaction at Ribosomal Site A2503 | Reference |

|---|---|---|---|

| Tedizolid | Hydroxymethyl [-CH₂OH] | Forms potential hydrogen bonds with the phosphate (B84403) oxygen and 2'-OH of the ribose. | acs.orgnih.gov |

| Linezolid | Acetamidomethyl [-CH₂NHC(O)CH₃] | Forms a van der Waals interaction with the adenosine (B11128) nucleobase. | nih.gov |

Significance of D-Ring System Optimizations for Binding Affinity

A defining feature of tedizolid's rational design is its optimized C- and D-ring system, which significantly enhances its potency through additional interactions with the ribosomal binding site. nih.gov Tedizolid contains a biaryl pyridylphenyl system, where the pyridine (B92270) ring acts as the C-ring and a methylated tetrazole serves as the D-ring. nih.govnih.govnih.gov

This extended ring system allows tedizolid to interact with regions of the peptidyl transferase center that are not engaged by linezolid. nih.gov The D-ring, in particular, is believed to create additional opportunities for hydrogen bonding, which further stabilizes the drug's interaction with its target. oup.com Cryo-electron microscopy studies have revealed that the tetrazole D-ring enables a close lone-pair interaction (approximately 3 Å) with the nucleotide U2584 at the periphery of the PTC. acs.orgnih.gov This additional contact contributes to the stronger binding affinity and increased potency of tedizolid, which is four- to eightfold more potent than linezolid against susceptible Gram-positive species. nih.govnih.gov The optimization of the C- and D-rings allows for favorable modifications at the C-5 position, creating a molecule with superior binding capabilities. nih.gov

Correlation of Structural Features with Activity Against Resistant Strains

The structural modifications in tedizolid directly correlate with its enhanced activity against key linezolid-resistant bacterial strains. nih.gov Resistance to linezolid can occur through mutations in the 23S rRNA (e.g., G2576T) or via a horizontally transferable gene, cfr (chloramphenicol-florfenicol resistance). nih.govnih.gov The cfr gene encodes a methyltransferase that modifies nucleotide A2503, sterically hindering the binding of drugs like linezolid. nih.gov

Tedizolid's unique structure provides advantages against such resistance mechanisms. The hydroxymethyl group at the C-5 position is less affected by the methylation of A2503 by the Cfr enzyme compared to the bulkier acetamide (B32628) group of linezolid. nih.gov Consequently, tedizolid retains significant activity against many cfr-positive strains of S. aureus. nih.govnih.gov For instance, in one study, the Minimum Inhibitory Concentration (MIC) for tedizolid against cfr-positive S. aureus strains was 0.5-1 mg/L, whereas for linezolid it was 16-32 times higher. nih.gov

The optimized C- and D-rings also contribute to this activity by interacting with more conserved regions of the ribosome, making the binding less susceptible to single-point mutations. nih.gov However, tedizolid's activity can be compromised by certain ribosomal mutations, such as the G2576T mutation, although it may still retain some potency advantage over linezolid. nih.govnih.gov

Table 2: Activity of Tedizolid vs. Linezolid Against Resistant Staphylococcus aureus

| Resistance Mechanism | Tedizolid MIC (mg/L) | Linezolid MIC (mg/L) | Structural Rationale for Tedizolid Activity | Reference |

|---|---|---|---|---|

| cfr Gene Carrier | 0.5 - 1 | 8 - 64 | C-5 hydroxymethyl group avoids steric clash with methylated A2503. | nih.govnih.gov |

| G2576T Mutation | 1 - 8 | 8 - 64 | Activity is reduced but may be partially maintained due to overall stronger binding from C- and D-rings. | nih.gov |

Chemical Synthesis and Purification Methodologies

Synthetic Routes to Tedizolid (B1663884) Phosphate (B84403) and its Disodium (B8443419) Salt

The synthesis of tedizolid phosphate is a multi-step process that often involves the creation of key intermediates followed by their coupling and subsequent phosphorylation. One of the prominent methods for synthesizing the core structure of tedizolid involves a Suzuki coupling reaction. ciac.jl.cn

A common synthetic approach begins with the preparation of two key fragments: 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine and a chiral oxazolidinone derivative. The tetrazolylpyridine fragment can be synthesized from 5-bromo-2-cyanopyridine (B14956) through cyclization with sodium azide (B81097) and subsequent methylation. cjph.com.cn The chiral oxazolidinone fragment, (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone, is prepared from 3-fluoro-4-bromoaniline. cjph.com.cn

The pivotal Suzuki coupling of these two intermediates is typically catalyzed by a palladium complex, such as 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane (B109758) complex (Pd(dppf)Cl2). ciac.jl.cncjph.com.cn This reaction joins the two fragments to form the tedizolid base.

| Step | Reactants | Catalyst/Reagents | Product | Yield |

|---|---|---|---|---|

| Borylation & Suzuki Coupling | 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone, bis(pinacolato)diboron | Pd(dppf)Cl2 | Tedizolid | 82.9% ciac.jl.cn |

| Phosphorylation & Debenzylation | Tedizolid, dibenzyl N,N-diisopropylphosphoramidite, Pd/C | - | Tedizolid Phosphate | - |

The final step in preparing the disodium salt involves treating the tedizolid phosphate with a sodium-containing base, such as sodium hydroxide (B78521) or sodium methoxide. google.com This reaction deprotonates the phosphate group, forming the more water-soluble disodium salt, which is suitable for intravenous formulations.

Impurity Profiling and Characterization in Crude Preparations

The manufacturing process of tedizolid phosphate can lead to the formation of various impurities. These can originate from starting materials, by-products of the chemical reactions, or degradation of the final compound. Comprehensive impurity profiling is crucial to ensure the safety and efficacy of the final drug product.

Common impurities identified in crude preparations of tedizolid phosphate include:

Enantiomeric Impurity (S)-Isomer): Since the desired biological activity resides in the (R)-enantiomer, the presence of the (S)-isomer is considered an impurity. alentris.org Its formation can be a result of non-stereoselective synthesis or racemization during the process.

Tedizolid Phosphate Dimer: This process-related impurity can form during the manufacturing process. manasalifesciences.compharmaffiliates.comsynzeal.com Its structure involves two tedizolid phosphate molecules linked together.

Unreacted Intermediates and Starting Materials: Residual amounts of starting materials like 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine or the oxazolidinone fragment can persist in the crude product.

Degradation Products: As will be discussed later, tedizolid phosphate can degrade under certain conditions, leading to the formation of various degradants.

The identification and quantification of these impurities are typically performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) is a primary tool for this purpose. nih.govnih.gov Enantiomeric purity is often assessed using chiral HPLC methods. For structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed. nih.gov

| Impurity Name | CAS Number | Molecular Formula | Origin |

| Tedizolid Phosphate (S)-Isomer | 1835340-19-6 | C17H16FN6O6P | Synthesis |

| Tedizolid Phosphate Dimer | 1220910-90-6 | C34H30F2N12O11P2 | Synthesis |

| 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | 380380-64-3 | C7H6BrN5 | Starting Material |

| (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone | 149524-42-5 | C10H10FNO3 | Starting Material |

Advanced Purification Techniques for High Purity Formulations

To achieve the high purity required for pharmaceutical formulations, crude tedizolid phosphate must undergo rigorous purification. This typically involves a combination of techniques that exploit differences in the physicochemical properties of the desired compound and its impurities.

pH Adjustment and Controlled Crystallization Strategies

A key strategy for purifying tedizolid phosphate involves its conversion to the disodium salt and back. Crude tedizolid phosphate can be dissolved in an aqueous solution of a base, such as sodium hydroxide, to form the highly water-soluble tedizolid phosphate disodium salt. patsnap.comgoogle.com This solution can then be treated to remove certain impurities.

Acidification of the disodium salt solution with an acid like hydrochloric acid to a pH of approximately 1-3 causes the precipitation of the less soluble tedizolid phosphate, leaving more soluble impurities behind in the solution. google.comgoogle.com

Controlled crystallization is another critical purification step. This can be performed from various solvent systems. For instance, dissolving the crude product in a solvent like dimethylformamide and then adding an anti-solvent such as n-hexane can induce crystallization and yield a product with high purity. guidechem.com Other reported solvent systems for crystallization include water/methanol (B129727) and water/acetone. patsnap.comgoogle.com The temperature and rate of cooling during crystallization are critical parameters that influence the crystal size and purity.

Solvent-Based Impurity Removal Approaches

The differing polarities of tedizolid phosphate and its impurities can be exploited for purification. One patented method describes mixing the crude tedizolid phosphate with absolute ethyl alcohol. patsnap.comwipo.int This process selectively dissolves impurities that are less polar than tedizolid phosphate, which remains as a solid and can be subsequently filtered off. This step is effective in removing certain organic impurities.

Furthermore, washing the filtered solid with various solvents can help remove residual impurities. For example, after crystallization, the collected solid is often washed with solvents like absolute ethanol (B145695) or a mixture of water and methanol to remove any remaining soluble impurities. google.compatsnap.com

Stability Studies of this compound

Understanding the stability of this compound is crucial for its formulation, storage, and handling. Stability studies, particularly forced degradation studies, are conducted to identify potential degradation pathways and products.

Hydrolytic Degradation Pathways

Forced degradation studies have shown that tedizolid phosphate is susceptible to hydrolysis, particularly under acidic and basic conditions. nih.govnih.govbohrium.comresearchgate.net It is relatively stable under neutral pH, thermal, and photolytic conditions. nih.govresearchgate.net

Under acidic conditions (e.g., in the presence of hydrochloric acid), one of the primary degradation pathways is the hydrolysis of the phosphate ester bond. This results in the formation of the active drug, tedizolid, and phosphoric acid.

In basic conditions (e.g., in the presence of sodium hydroxide), degradation also occurs, leading to the formation of several degradation products. nih.gov The specific structures of all degradation products formed under various conditions have been characterized using techniques like LC-MS. nih.gov These studies are essential for establishing appropriate storage conditions and shelf-life for the drug product.

| Condition | Stability | Primary Degradation Pathway |

| Acidic Hydrolysis | Significant Degradation | Hydrolysis of phosphate ester |

| Basic Hydrolysis | Significant Degradation | Formation of various degradants |

| Neutral Hydrolysis | Relatively Stable | - |

| Thermal Stress | Relatively Stable | - |

| Photolytic Stress | Relatively Stable | - |

| Oxidative Stress | Significant Degradation | - |

Oxidative and Photolytic Stability Assessments

The stability of a pharmaceutical compound under various environmental conditions is a critical factor in ensuring its quality, safety, and efficacy. Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. For this compound, extensive stress testing has been conducted in line with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), to evaluate its behavior under oxidative and photolytic stress. bohrium.comnih.govresearchgate.net

Research indicates that Tedizolid phosphate exhibits significant degradation under oxidative conditions. bohrium.comnih.govdocumentsdelivered.comnih.govoup.com In contrast, the compound is generally found to be stable when exposed to photolytic conditions. bohrium.comnih.govdocumentsdelivered.comnih.govoup.com However, some studies have reported lability under photocatalytic (UV) conditions, suggesting that the specific conditions of light exposure may influence stability. researchgate.net

Forced degradation studies under oxidative stress have successfully identified several degradation products (DPs). bohrium.com These studies typically employ reagents like hydrogen peroxide to simulate oxidative conditions. The analysis of the stressed samples using techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) has allowed for the separation and characterization of these impurities. bohrium.comnih.govresearchgate.net

In one comprehensive study, four major degradation products were identified across all stress conditions (hydrolytic, oxidative, thermal, and photolytic). bohrium.comnih.govresearchgate.net Notably, three of these degradation products were directly linked to oxidative stress. bohrium.com

Research Findings from Forced Degradation Studies

The stability of Tedizolid phosphate under oxidative and photolytic stress has been systematically investigated. The table below summarizes the conditions and primary outcomes of these studies.

| Stress Condition | Observation | Reference |

|---|---|---|

| Oxidative | Significant degradation observed. | bohrium.comnih.govdocumentsdelivered.comnih.gov |

| Photolytic | Relatively stable. | bohrium.comnih.govdocumentsdelivered.comnih.gov |

| Photocatalytic (UV) | Showed lability/degradation. | researchgate.net |

Identified Degradation Products under Oxidative Stress

The structural elucidation of impurities formed during stress testing is crucial for understanding the degradation pathways. Advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MSn), and Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to characterize the degradation products of Tedizolid phosphate. bohrium.comnih.govresearchgate.net

A key study identified four primary degradation products, with three being formed under oxidative conditions. bohrium.com The active pharmaceutical ingredient, Tedizolid, was also identified as a degradation product. bohrium.com

| Degradation Product (DP) | Formation Condition(s) | Method of Characterization | Reference |

|---|---|---|---|

| DP1 | Oxidative | LC-MSn, LC-HRMS, NMR | bohrium.com |

| DP3 | Oxidative | LC-MSn, LC-HRMS | bohrium.com |

| DP4 (Tedizolid) | Acidic, Oxidative | LC-MSn, LC-HRMS | bohrium.com |

These findings highlight the susceptibility of the Tedizolid phosphate molecule to oxidative attack while demonstrating its robustness against light-induced degradation under standard testing conditions. bohrium.comdocumentsdelivered.comnih.gov The characterization of these specific impurities is vital for the development of stability-indicating analytical methods and for setting appropriate specifications for the drug substance and product. bohrium.com

Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the pharmaceutical analysis of tedizolid (B1663884) phosphate (B84403) disodium (B8443419) salt, enabling the separation, identification, and quantification of the drug and its related substances. These methods are crucial for quality control, stability studies, and pharmacokinetic assessments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the detailed analysis of tedizolid and its prodrug, tedizolid phosphate. It is particularly valuable for identifying degradation products and for quantification in biological matrices. ijpsjournal.com

One validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous quantification of total and free tedizolid concentrations in human plasma. nii.ac.jp In this method, multiple reaction monitoring (MRM) in the positive ion mode was employed. The MS/MS transition for tedizolid was m/z 371.00 → m/z 343.06, and for its deuterated internal standard (tedizolid-d3), the transition was m/z 374.07 → m/z 163.0. nii.ac.jp The method demonstrated good precision and accuracy for both total and free tedizolid concentrations. nii.ac.jp

LC-MS/MS has also been instrumental in the characterization of forced degradation products of tedizolid phosphate. bohrium.comnih.gov Studies have utilized UPLC-MSn and LC-HRMS to identify and elucidate the structures of impurities that form under various stress conditions, such as acidic, basic, and oxidative environments. bohrium.comnih.gov This is critical for understanding the stability of the drug and ensuring its safety and efficacy. bohrium.com

A sensitive UPLC-MS/MS assay was also developed for quantifying tedizolid in rat plasma, demonstrating the versatility of this technique in preclinical research.

Table 1: LC-MS/MS Method Parameters for Tedizolid Analysis

| Parameter | Value | Reference |

|---|---|---|

| Instrumentation | UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) | nii.ac.jp |

| Ionization Mode | Positive Ion Mode | nii.ac.jp |

| MS/MS Transition (Tedizolid) | m/z 371.00 → m/z 343.06 | nii.ac.jp |

| MS/MS Transition (Tedizolid-d3 IS) | m/z 374.07 → m/z 163.0 | nii.ac.jp |

| Sample Preparation | Solid-phase extraction | nii.ac.jp |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the workhorses for routine analysis and quality control of tedizolid phosphate. ijpsjournal.com Various methods have been developed and validated for the determination of tedizolid phosphate in bulk drug, pharmaceutical formulations, and biological fluids. researchgate.net

One HPLC method for the analysis of tedizolid in human plasma and other biological matrices utilized a reverse-phase C18 column with a mobile phase consisting of sodium acetate (B1210297), deionized water, and acetonitrile (B52724), with UV detection at 251 nm. ijpsjournal.com Another method for quantifying tedizolid in bacterial growth medium used a C18 column with an isocratic mobile phase of acetonitrile and 0.1% formic acid, with UV detection at 300 nm. researchgate.net

A stability-indicating HPLC method was developed to separate tedizolid phosphate from its degradation products using a Waters Xselect HSS C18 column. The mobile phase was a mixture of phosphate buffer (pH 6.5) and acetonitrile, with detection at 300 nm. researchgate.net Furthermore, an enantioselective RP-HPLC method using β-cyclodextrin as a chiral mobile phase additive has been established to separate the R- and S-enantiomers of tedizolid phosphate. japsonline.com

UPLC methods offer faster analysis times and higher resolution. A UPLC-MS/MS method for tedizolid in rabbit aqueous humor used an Acquity™ HILIC column with an isocratic mobile phase of acetonitrile and 20mM ammonium (B1175870) acetate. researchgate.net

Table 2: HPLC/UPLC Method Parameters for Tedizolid Phosphate Analysis | Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method | Reference | | :--- | :--- | :--- | :--- | :--- | | Stationary Phase | Waters Xselect HSS C18 (250 × 4.6 mm, 5 μm) | Octadecyl silane (B1218182) hypersil column (150 mm × 4.6 mm, 5 μm) | Acquity UPLC BEH™ C18 | researchgate.net | | researchgate.net | | Mobile Phase | Phosphate buffer (50 mM, pH 6.5):acetonitrile (70:30, %v/v) | 0.1 M phosphoric acid and methanol (B129727) (60:40, pH 7.0) | Acetonitrile: 20 mM ammonium acetate (85:15, v/v) | researchgate.net | | researchgate.net | | Flow Rate | 1.0 mL/min | Not specified | 0.3 mL/min | researchgate.net | | researchgate.net | | Detection Wavelength | 300 nm | 300 nm (excitation), 340 nm (emission) | MS/MS Detection | researchgate.net | | researchgate.net | | Linearity Range | 1-100 μg/mL | 0.025 to 10.0 μg/mL | Not specified | researchgate.net | | researchgate.net | | LOD | Not specified | 0.01 μg/mL | Not specified | | | LOQ | Not specified | 0.025 μg/mL | Not specified | |

Thin Layer Chromatography (TLC) Densitometry

Thin-Layer Chromatography (TLC) coupled with densitometry offers a simpler and more cost-effective alternative to HPLC for the quantification of tedizolid phosphate. researchgate.net This technique is suitable for routine analysis and quality control where high-throughput is not a primary requirement. longdom.orgresearchgate.net

A validated TLC-densitometry method has been developed for the determination of tedizolid phosphate. researchgate.net The method utilizes precoated silica (B1680970) TLC plates as the stationary phase and a mobile phase composed of methanol, butanol, ethyl acetate, and ammonia. The separated spots are quantified by scanning the plate with a densitometer at 300 nm. researchgate.net This method was found to be linear over a concentration range of 1-12 μ g/band . researchgate.net

Table 3: TLC-Densitometry Method Parameters for Tedizolid Phosphate

| Parameter | Value | Reference |

|---|---|---|

| Stationary Phase | Precoated silica TLC plates | researchgate.net |

| Mobile Phase | Methanol:Butanol:Ethyl acetate:Ammonia (33%, w/v) (60:20:20:10, %v/v) | researchgate.net |

| Detection Wavelength | 300 nm | researchgate.net |

| Linearity Range | 1-12 μ g/band | researchgate.net |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural characterization and purity evaluation of tedizolid phosphate. These methods provide information about the molecule's functional groups and electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of tedizolid phosphate. One approach involves the use of a hydrotropic agent, such as sodium benzoate, to enhance the aqueous solubility of the drug, allowing for accurate and cost-effective estimation. ijpsjournal.comijpdr.com

In a developed spectrophotometric method, the maximum absorbance (λmax) of tedizolid phosphate was observed at 256 nm. ijpdr.com The method demonstrated linearity in the concentration range of 10-50 μg/mL. ijpdr.com This technique is particularly useful for routine quality control analysis of bulk drug and formulations due to its simplicity and speed. ijpdr.com A spectrofluorimetric method has also been developed, measuring fluorescence intensity at 408 nm after excitation at 298 nm, with a linearity range of 2-30 ng/mL.

Table 4: UV-Vis Spectrophotometry Parameters for Tedizolid Phosphate

| Parameter | Value | Reference |

|---|---|---|

| Detection Wavelength (λmax) | 256 nm | ijpdr.com |

| Linearity Range | 10-50 μg/mL | ijpdr.com |

| Hydrotropic Agent | Sodium Benzoate | ijpsjournal.comijpdr.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for the identification and structural confirmation of tedizolid phosphate. It provides a molecular fingerprint by detecting the vibrational frequencies of functional groups within the molecule.

FT-IR spectroscopy has been used to confirm that the basic molecular structure of tedizolid phosphate remains unchanged during pharmaceutical processing, such as the formation of nanocrystals. nih.govresearchgate.net In one study, the FT-IR spectra of pure tedizolid phosphate, excipients, and the final formulation were compared to ensure no chemical interactions or degradation had occurred. nih.gov The characteristic peaks in the FT-IR spectrum of tedizolid phosphate correspond to its various functional groups, confirming its identity and integrity. nih.govresearchgate.net

Table 5: List of Compounds

| Compound Name |

|---|

| Tedizolid phosphate disodium salt |

| Tedizolid |

| Tedizolid-d3 |

| Linezolid (B1675486) |

| 4-nitroaniline |

| Rivaroxaban |

| Sodium benzoate |

| Sodium acetate |

| Acetonitrile |

| Methanol |

| Butanol |

| Ethyl acetate |

| Ammonia |

| Formic acid |

| Phosphoric acid |

| β-cyclodextrin |

| Poloxamer-188 |

| Mannitol |

| Stearylamine |

| Benzalkonium chloride |

Enantiomeric Separation and Purity Determination Methods

The stereospecific nature of tedizolid phosphate, with the (R)-enantiomer being the active form, necessitates the development of reliable analytical methods for enantiomeric separation and purity assessment. nih.gov Several chromatographic techniques have been successfully employed for this purpose.

A noteworthy approach involves the use of reversed-phase high-performance liquid chromatography (RP-HPLC) with a chiral mobile phase additive. japsonline.comjapsonline.com One such method utilizes β-cyclodextrin as a chiral selector. japsonline.comjapsonline.comresearchgate.net The separation is achieved on a Phenyl-Hexyl column, where the differential interaction of the tedizolid phosphate enantiomers with the cyclodextrin (B1172386) in the mobile phase leads to their resolution. japsonline.comjapsonline.com The optimization of this separation is highly dependent on several factors, including the pH of the aqueous buffer, the concentration of the chiral additive, the mobile phase composition, and the column temperature. japsonline.comjapsonline.com A satisfactory resolution of 1.7 between the (R)- and (S)-enantiomers was achieved using a mobile phase consisting of an aqueous disodium hydrogen phosphate buffer at pH 7.0, with β-cyclodextrin, triethylamine, and acetonitrile, at a column temperature of 20°C. japsonline.comjapsonline.com This method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated good linearity, accuracy, and precision. japsonline.comjapsonline.com

Capillary electrokinetic chromatography (cEKC) with cyclodextrin as a chiral pseudophase has also been explored for the enantioseparation of tedizolid. nih.gov Since tedizolid enantiomers are neutral, charged cyclodextrins (CCDs) are required to induce a differential migration. nih.gov Among the tested CCDs, those with acetyl groups at the C2 and C3 positions, such as heptakis-(2,3-diacetyl-6-sulfo)-β-cyclodextrin (HDAS-β-CD) and oktakis-(2,3-diacetyl-6-sulfo)-γ-cyclodextrin (ODAS-γ-CD), provided baseline separation of the enantiomers when an organic solvent was added to the buffer. nih.gov The optimal separation was achieved using 37.5 mM HDAS-β-CD in a 50 mM formic buffer (pH 4.0) with acetonitrile (81.4:18.6, v/v) at 27°C. nih.gov

Interactive Data Table: Enantiomeric Separation Parameters

Method Validation for Various Biological and Growth Media Matrices

The quantification of tedizolid and its prodrug, tedizolid phosphate, in various biological and growth media is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and clinical monitoring. To ensure the reliability of these measurements, analytical methods must be rigorously validated.

A high-performance liquid chromatography (HPLC) method with UV detection has been developed and validated for the quantification of tedizolid in Mueller-Hinton broth (MHB), a common bacterial growth medium. mdpi.comresearchgate.net This method involves a simple protein precipitation step with methanol. mdpi.comresearchgate.net Chromatographic separation is achieved on a C18 column with an isocratic mobile phase of acetonitrile and 0.1% formic acid. mdpi.com The method was validated according to the European Medicines Agency (EMA) guidelines for bioanalytical method validation, demonstrating linearity, selectivity, acceptable recovery, and precision. mdpi.com

For the analysis of tedizolid in human plasma and serum, HPLC methods with both UV and fluorescence detectors have been developed and validated. nih.govlongdom.org A method utilizing a fluorescence detector demonstrated high linearity over a concentration range of 0.025 to 10.0 μg/mL. nih.gov Another HPLC-UV method was validated for tedizolid analysis in human plasma, human serum, saline, and mouse plasma. longdom.org This method showed linearity over a range of 0.2 to 5 μg/mL. longdom.org

Furthermore, a spectrofluorimetric method has been developed for the determination of tedizolid phosphate in human plasma. ekb.eg This method relies on the native fluorescence of the compound and was validated according to FDA guidelines for bioanalytical method validation. ekb.eg The method showed a linear relationship between fluorescence intensity and concentration over a range of 2-30 ng/mL. ekb.eg

Stability-indicating HPLC methods have also been established to determine tedizolid phosphate in the presence of its degradation products. researchgate.netsciencegate.app One such method uses a C18 column and a mobile phase of phosphate buffer (pH 6.5) and acetonitrile. researchgate.netsciencegate.app

Interactive Data Table: Method Validation Parameters for Tedizolid Quantification

Advanced Drug Delivery Systems Research

Nanoparticle-Based Delivery for Enhanced Bioavailability and Targeting

Nanoparticle technology offers a promising avenue for improving the delivery of tedizolid (B1663884) phosphate (B84403), particularly for localized treatments such as ocular infections. By encapsulating the drug within nanocarriers, it is possible to enhance its solubility, prolong its retention at the site of action, and achieve controlled release.

Researchers have developed chitosan (B1678972) nanoparticles (CSNPs) for the topical ocular delivery of tedizolid phosphate (TZP) to treat infections caused by MRSA. mdpi.comnih.govdntb.gov.ua Chitosan, a natural, biodegradable, and mucoadhesive polysaccharide, is an ideal polymer for this application. mdpi.commdpi.com Its positive surface charge allows for electrostatic interaction with the negatively charged ocular mucin layer, which can prolong the retention of the formulation and enhance transcorneal permeation. mdpi.comnih.gov

The ionic gelation method is a common technique used to prepare these nanoparticles, involving the interaction between the positively charged chitosan and a negatively charged cross-linking agent, such as tripolyphosphate-sodium (TPP). mdpi.comnih.gov In one study, an optimal formulation was achieved with a specific weight ratio of chitosan to TPP (3.11:1), resulting in nanoparticles with favorable characteristics for ocular use. mdpi.comnih.gov The encapsulation of the highly lipophilic tedizolid phosphate was facilitated by first dissolving the drug in a small amount of dimethyl sulfoxide (B87167) (DMSO) before adding it to the chitosan solution. mdpi.com

Key characteristics of an optimized tedizolid phosphate-loaded chitosan nanoparticle formulation are detailed below.

| Parameter | Result | Source |

| Particle Size | 129.13 nm | mdpi.com, nih.gov |

| Encapsulation Efficiency | 82.15% | mdpi.com |

| Drug Loading Capacity | 7.02% | mdpi.com |

| Zeta Potential | +23.1 mV to +31.6 mV | mdpi.com, mdpi.com |

This interactive table summarizes key formulation parameters from research studies. Values for zeta potential are indicative of similar cationic nanoparticle systems designed for ocular delivery.

A primary advantage of nanoparticle-based systems is their ability to provide sustained drug release, which can reduce dosing frequency and improve patient compliance. Studies on tedizolid phosphate-loaded chitosan nanoparticles have demonstrated significantly prolonged release profiles compared to a simple aqueous suspension of the drug. mdpi.comnih.govdntb.gov.ua

In one investigation, an aqueous suspension of tedizolid phosphate released 82% of the drug within the first hour. mdpi.comnih.gov In contrast, the chitosan nanoparticle formulation released only 78% of its encapsulated drug over a 12-hour period. mdpi.comnih.govdntb.gov.ua This controlled release is attributed to the slow degradation of the chitosan polymer matrix and the diffusion of the drug from the nanoparticles. The release kinetics were found to align with the Higuchi model, which is characteristic of a sustained-release, diffusion-controlled mechanism. mdpi.comnih.gov This sustained release profile, combined with the mucoadhesive properties of chitosan, indicates that these nanoparticles could provide prolonged therapeutic concentrations of the drug at the ocular surface. nih.gov

Cyclodextrin (B1172386) Inclusion Complexes for Solubility and Release Modulation

Tedizolid is characterized by low water solubility, which can limit its formulation and bioavailability. nih.gov To address this, researchers have explored the use of cyclodextrins to form inclusion complexes, a strategy known to enhance the solubility and modify the dissolution rate of poorly soluble drugs. nih.govnih.gov

Solid dispersions of tedizolid with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), have been successfully prepared. nih.govnih.govmdpi.com The kneading method is one technique used to create these solid inclusion complexes. mdpi.com The formation of the inclusion complex, where the hydrophobic tedizolid molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, has been confirmed through various analytical techniques. nih.govmdpi.com

Methods used to verify the formation of the tedizolid/HP-β-CD complex include:

Powder X-ray Diffraction (PXRD): Studies show that the sharp, crystalline peaks of the parent tedizolid are absent or reduced in the diffractogram of the complex, indicating the drug is molecularly dispersed in an amorphous state within the cyclodextrin. mdpi.com

Differential Scanning Calorimetry (DSC): Thermal analysis reveals the disappearance or shifting of the drug's melting endotherm in the complex, which suggests the formation of an inclusion complex. mdpi.commdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the vibrational bands of tedizolid in the spectrum of the complex confirm the interaction between the drug and the cyclodextrin. mdpi.com

These findings confirm that solid dispersion with HP-β-CD effectively alters the physical state of tedizolid, which is a prerequisite for modifying its dissolution and permeability characteristics. nih.govmdpi.com

The formation of tedizolid-cyclodextrin complexes has been shown to successfully modify the drug's physicochemical properties. nih.govnih.gov Tedizolid is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. nih.gov Studies demonstrate that complexation with HP-β-CD significantly increases the dissolution rate of tedizolid across various pH levels (1.2, 4.5, and 6.8). mdpi.com

Q & A

Q. How is tedizolid phosphate disodium salt chemically identified and distinguished from related compounds in research settings?

this compound (CAS: 856867-39-5) is identified by its molecular formula (C₁₇H₁₄FN₆O₆P·2Na) and structural features, including a hydroxymethyl side chain at the C5 position of the oxazolidinone ring and a biaryl pyridylphenyl system . Differentiation from analogs like linezolid requires nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to confirm the presence of the phosphate ester and disodium counterions .

Q. What is the rationale for using this compound as a prodrug in antibacterial studies?

The disodium salt form enhances water solubility (critical for intravenous administration) while maintaining stability. In vivo, phosphatases hydrolyze the phosphate ester to release the active moiety, tedizolid (TR-700), which exhibits 4-fold greater potency against MRSA compared to linezolid . Researchers should validate prodrug conversion rates using plasma or tissue homogenates in preclinical models .

Q. What are the key pharmacokinetic (PK) parameters of tedizolid in oral administration studies?

After a single 600 mg dose, tedizolid achieves a mean Cₘₐₓ of ~3 µg/mL, AUC₀–∞ of ~40 µg·h/mL, and a half-life (t½) of ~12 hours, supporting once-daily dosing . Methodologically, PK studies should employ crossover designs to assess food effects (no significant impact) and compare bioavailability between solid forms (disodium salt vs. free acid) .

Advanced Research Questions